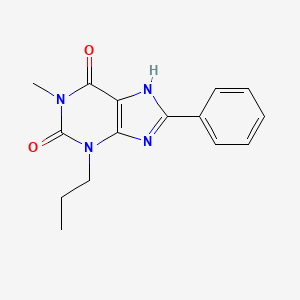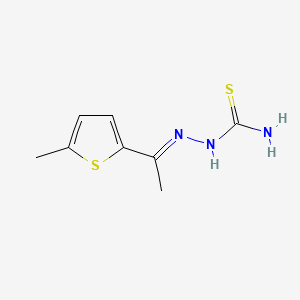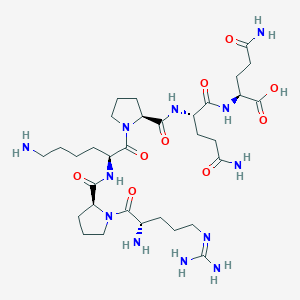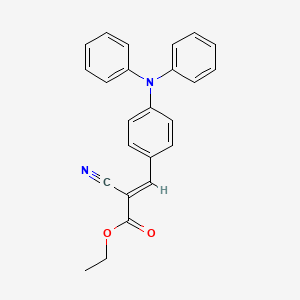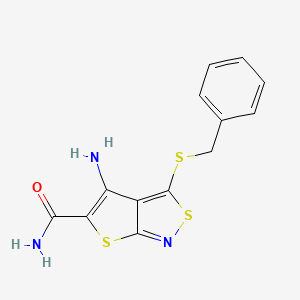
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- is a heterocyclic compound that contains a thieno-isothiazole core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thieno-isothiazole derivative with a phenylmethyl thiol compound in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno-isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted thieno-isothiazole derivatives .
Aplicaciones Científicas De Investigación
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its potential biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Thiophene derivatives: Known for their applications in materials science and medicinal chemistry.
Isothiazole derivatives: Similar in structure and often used in the development of pharmaceuticals
Uniqueness
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- is unique due to its specific substitution pattern and the combination of thieno and isothiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
135489-26-8 |
|---|---|
Fórmula molecular |
C13H11N3OS3 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-amino-3-benzylsulfanylthieno[2,3-c][1,2]thiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N3OS3/c14-9-8-12(19-10(9)11(15)17)16-20-13(8)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H2,15,17) |
Clave InChI |
CMEYHVKHALNPGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C3C(=C(SC3=NS2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


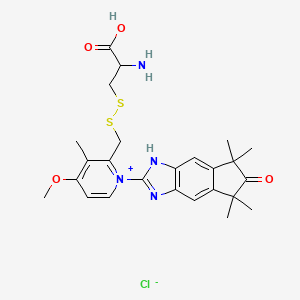

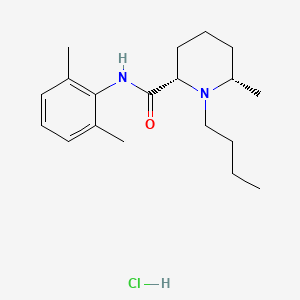
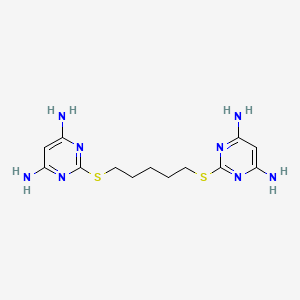
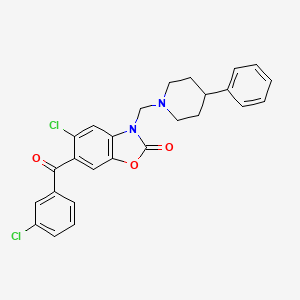
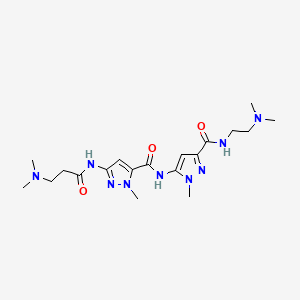

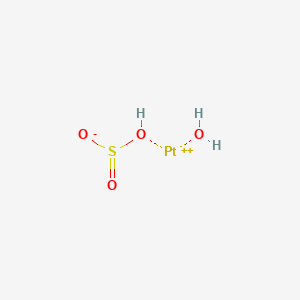
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
